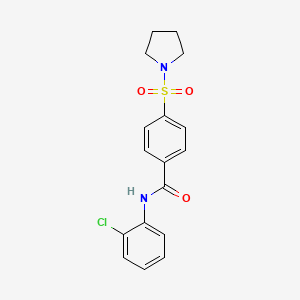

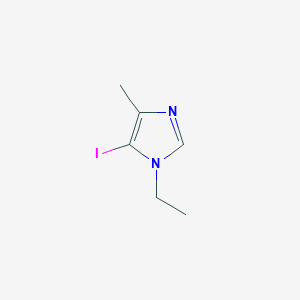

![molecular formula C22H21N3O4 B2634307 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid CAS No. 2138507-43-2](/img/structure/B2634307.png)

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions . The compound also contains an imidazole ring, which is a type of heterocycle that is present in many biologically active molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the imidazole carboxylic acid. This could potentially be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic fluorene and imidazole rings, the amide linkage connecting them, and the carboxylic acid group attached to the imidazole ring .Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under mildly basic conditions to reveal a free amine . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and carboxylic acid groups could enhance its solubility in polar solvents .科学的研究の応用

Fluorescence Labeling for Carbonyl Determination

The compound has been utilized as a fluorescence marker, specifically carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide, for the accurate determination of carbonyls in cellulosic materials. This technique, combined with gel permeation chromatography, provides carbonyl profiles relative to the molecular weight of cellulosic material, proving valuable in analyzing dissolving pulps and monitoring bleaching sequences and oxidative treatments of pulps (Roehrling et al., 2002).

Synthesis and Biological Evaluation

A series of derivatives, including 1,5- and 1,4- substituted derivatives of 1H-imidazol-4-ylacetic acid and others, were synthesized and evaluated as new mGAT3 inhibitors. The structure-activity-relationship studies involved varying the spacer between the N-atom of the imidazole ring and the 2-[9-(4-methoxyphenyl)-9H-fluoren-9-yl] moiety, delineating the lipophilic moieties attached to the N-atom of the parent structures (Kerscher-Hack et al., 2016).

Antioxidant and Antimicrobial Activities

The compound's derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. The structure-activity relationships were quantitatively analyzed, and molecular docking studies were conducted. Among the tested compounds, certain derivatives showed high activity against specific bacteria and fungi, indicating the compound's potential in pharmacological applications (Bassyouni et al., 2012).

Synthesis of N-Protected Amino Acid Esters

The compound was employed in the synthesis of N alpha-Protected amino acid 9-fluorenylmethyl esters (Fm esters). This process involved the imidazole-catalyzed transesterification of active esters with 9-fluorenylmethanol. The resultant carboxyl protection, characterized by resistance to acids and efficient removal by beta-elimination, underscores its significance in peptide synthesis (Bednarek & Bodanszky, 2009).

Radiopharmaceuticals Development

The compound has been utilized in creating mixed ligand fac-tricarbonyl complexes, showcasing the potential of using the [2 + 1] mixed ligand approach for labeling bioactive molecules containing a monodentate or a bidentate donor site. This advancement is crucial in developing radiopharmaceuticals for imaging and therapeutic purposes (Mundwiler et al., 2004).

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-18(20-23-11-19(24-20)21(26)27)25-22(28)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17-18H,2,12H2,1H3,(H,23,24)(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZMZWYYFCEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)

![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)

![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2634241.png)

![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)